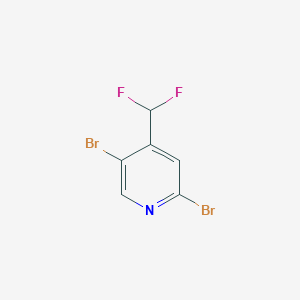
2,5-Dibromo-4-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-4-(difluoromethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol . This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine: The synthesis of 2,5-Dibromo-4-(difluoromethyl)pyridine can begin with the bromination of pyridine
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and difluoromethylation reactions, optimized for high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2,5-Dibromo-4-(difluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,5-Dibromo-4-(difluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new biological activities and therapeutic applications .
Industry: In the agrochemical industry, this compound is used to develop new pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these products .
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-4-(difluoromethyl)pyridine depends on its specific applicationThese interactions can modulate biological pathways and lead to desired therapeutic or pesticidal effects .
Comparación Con Compuestos Similares
2,5-Dibromo-4-(trifluoromethyl)pyridine: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-(difluoromethyl)pyridine: This compound has only one bromine atom and a difluoromethyl group.
Uniqueness: 2,5-Dibromo-4-(difluoromethyl)pyridine is unique due to the presence of both bromine atoms and the difluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various applications .
Propiedades
Fórmula molecular |
C6H3Br2F2N |
|---|---|
Peso molecular |
286.90 g/mol |
Nombre IUPAC |
2,5-dibromo-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H |
Clave InChI |
RAWOUVWQPRMOPD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


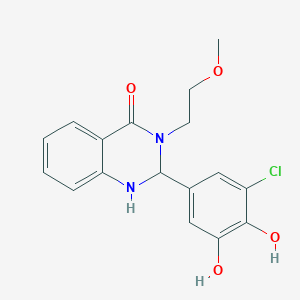
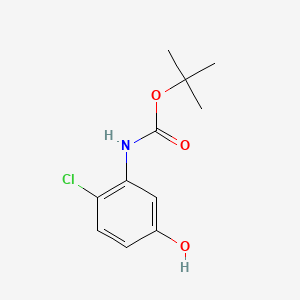
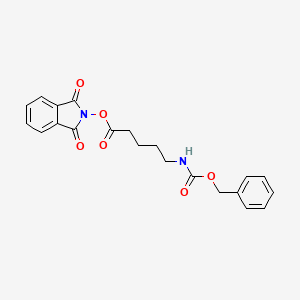
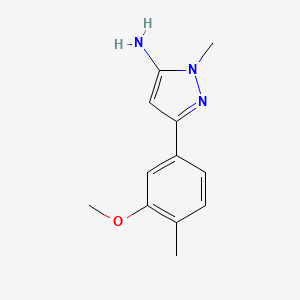

![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)
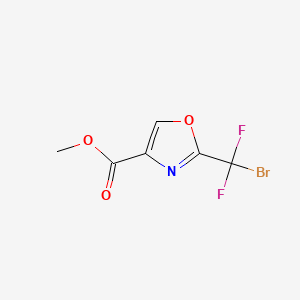

![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)
![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)
![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)
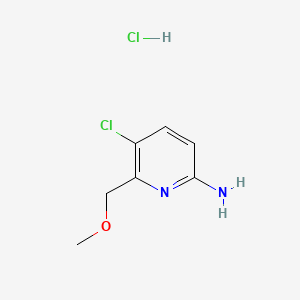
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)
